2-(Aminomethyl)benzoic acid hydrochloride

Description

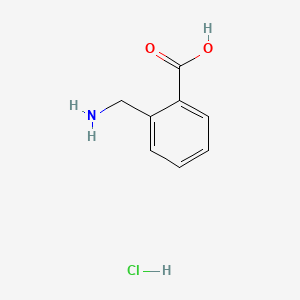

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUNDJAGYQZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669839 | |

| Record name | 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-39-7 | |

| Record name | Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid Hydrochloride

CAS Number: 10017-39-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the biological activity and detailed experimental protocols specifically for 2-(Aminomethyl)benzoic acid hydrochloride. This guide provides a comprehensive overview of the available chemical and physical data, alongside relevant information on its structural isomers to offer context and potential research avenues.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring both an aminomethyl and a benzoic acid group in the ortho position, makes it a versatile building block for the synthesis of more complex molecules. This guide summarizes the known properties of this compound and explores the biological activities of its closely related structural isomers to provide a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 10017-39-7 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| IUPAC Name | 2-(aminomethyl)benzoic acid;hydrochloride | [1] |

| Synonyms | Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1) | [1] |

| Appearance | Solid | |

| Melting Point | 219-225 °C | |

| SMILES | C1=CC=C(C(=C1)CN)C(=O)O.Cl | [1] |

| InChI | InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the aminomethyl group, and the acidic proton of the carboxylic acid. The ammonium proton may also be visible.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium group, a C=O stretch from the carboxylic acid, and C-H and C=C stretches from the aromatic ring.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₈H₉NO₂) and fragmentation patterns characteristic of the structure.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general synthetic approach can be proposed based on standard organic chemistry transformations. A plausible route would involve the reduction of 2-cyanobenzoic acid or the amination of 2-(halomethyl)benzoic acid.

Below is a generalized workflow for a potential synthesis route.

References

An In-depth Technical Guide on the Molecular Structure of 2-(Aminomethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Aminomethyl)benzoic acid hydrochloride. The information is compiled from publicly available scientific data and is intended to support research and development efforts in the pharmaceutical and biotechnology sectors.

Chemical Identity and Physical Properties

This compound is a white to off-white solid crystalline powder.[1] It is the hydrochloride salt of 2-(Aminomethyl)benzoic acid, a derivative of benzoic acid.

| Identifier | Value | Source |

| IUPAC Name | 2-(aminomethyl)benzoic acid;hydrochloride | [2] |

| CAS Number | 10017-39-7 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| InChI | InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | [2] |

| SMILES | C1=CC=C(C(=C1)CN)C(=O)O.Cl | [2] |

| Melting Point | 219-225 °C | [3] |

| Physical Form | Solid | [3] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and an aminomethyl group at positions 1 and 2, respectively. The amino group is protonated to form the hydrochloride salt.

Caption: 2D structure of this compound.

Experimental Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a similar compound, 2-amino-3-methylbenzoic acid, has been analyzed.[4] For this compound, one would expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₃⁺) protons, as well as the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7-8 ppm). The methylene protons would likely appear as a singlet, and its chemical shift would be influenced by the adjacent amino and aromatic groups. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the benzene ring and the attached groups. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The aromatic carbons would resonate in the 120-150 ppm region. The methylene carbon signal would appear further upfield. A study on derivatives of benzoic acid provides insights into the expected chemical shifts.[5]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A study on 2-amino-3-methylbenzoic acid provides a reference for expected vibrational modes.[4]

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (ammonium) | 3200-2800 |

| C=O stretch (carboxylic acid) | 1730-1700 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1250-1020 |

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound would likely show a molecular ion peak corresponding to the free base (2-(Aminomethyl)benzoic acid) after the loss of HCl. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and other characteristic cleavages of the side chain.[6]

Experimental Protocols

4.1. Synthesis

A general synthesis for aminomethylbenzoic acid is described in a Chinese patent, which involves the hydrolysis of a cyanobenzyl chloride derivative to form a chloromethyl benzoic acid intermediate, followed by an amination reaction.[7] A typical laboratory-scale synthesis of the hydrochloride salt would involve the reaction of 2-(chloromethyl)benzoic acid with an ammonia source, followed by purification and treatment with hydrochloric acid to precipitate the hydrochloride salt.

General Amination and Hydrochloride Salt Formation Workflow:

Caption: General workflow for the synthesis of the target compound.

4.2. Characterization

Standard analytical techniques would be employed for the characterization of the synthesized compound:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.[8]

-

FT-IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.

-

Mass Spectrometry: Mass spectral data would be acquired using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

-

Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathway

Aminomethylbenzoic acid is known for its antifibrinolytic properties.[9][10] It functions by inhibiting the conversion of plasminogen to plasmin, a key enzyme in the fibrinolytic pathway responsible for the degradation of fibrin clots.[9][10] This mechanism of action makes it useful in controlling bleeding.[10]

Antifibrinolytic Signaling Pathway:

Caption: Inhibition of fibrinolysis by 2-(Aminomethyl)benzoic acid.

This inhibition of plasminogen activation helps to stabilize fibrin clots, making it a valuable agent in clinical settings where hemorrhage is a concern.[9]

Conclusion

This compound is a molecule with a well-defined chemical structure and significant biological activity as an antifibrinolytic agent. While detailed experimental data on its molecular geometry and spectral properties are not extensively documented in readily available literature, its synthesis and mechanism of action are understood. This guide provides a foundational understanding for researchers and professionals working with this compound and highlights the need for further public domain data on its detailed physicochemical characteristics.

References

- 1. Aminomethylbenzoic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | C8H10ClNO2 | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]

- 10. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(aminomethyl)benzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in research and development.

Introduction

This compound is a valuable building block in organic synthesis, primarily recognized for its role as a precursor to pharmacologically active molecules. Its structure, featuring both a carboxylic acid and a primary amine functionality on a benzene ring, allows for diverse chemical modifications. This guide will explore three principal synthetic routes starting from readily available precursors: α-phthalimido-o-toluic acid, 2-cyanobenzoic acid, and 2-(bromomethyl)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its intermediates is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| This compound | C₈H₁₀ClNO₂ | 187.62 | 219-225 | 10017-39-7 |

| α-Phthalimido-o-toluic acid | C₁₆H₁₁NO₄ | 281.26 | 215-217 | 5531-70-4 |

| 2-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 188-192 | 3839-22-3 |

| 2-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 149-152 | 7115-89-1 |

Synthetic Pathways

Three primary synthetic pathways for this compound are detailed below. Each pathway is presented with a schematic diagram, a detailed experimental protocol, and a summary of the quantitative data.

Pathway 1: From α-Phthalimido-o-toluic Acid

This pathway involves a two-step process starting from phthalide and potassium phthalimide to form an intermediate, which is then deprotected to yield the desired product.

Experimental Protocols

Step 1: Synthesis of α-Phthalimido-o-toluic acid

-

Reagents: Phthalide (100 g, 0.75 mol), Potassium phthalimide (150 g, 0.81 mol), Dimethylformamide (500 mL), Glacial acetic acid (300 mL), Water, 95% Ethanol.

-

Procedure:

-

A stirred suspension of phthalide and potassium phthalimide in dimethylformamide is heated under reflux for 5 hours.

-

The resulting deep blue solution is cooled to room temperature.

-

A solution of glacial acetic acid in water is added, and the mixture is stirred for 30 minutes.

-

The precipitate is collected by suction filtration, washed with water and then with 95% ethanol.

-

The crude product is purified by recrystallization from propionic acid to yield α-phthalimido-o-toluic acid.[1]

-

-

Quantitative Data:

-

Yield: 75-80%

-

Step 2: Synthesis of this compound

-

Reagents: α-Phthalimido-o-toluic acid (56.2 g, 0.2 mol), Hydrazine hydrate (10 mL, 0.2 mol), Ethanol, Concentrated Hydrochloric Acid.

-

Procedure:

-

A suspension of α-phthalimido-o-toluic acid in ethanol is heated to reflux.

-

Hydrazine hydrate is added dropwise to the refluxing suspension.

-

The reaction mixture is refluxed for an additional 2-3 hours, during which a precipitate of phthalhydrazide forms.[2][3]

-

The mixture is cooled, and the phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of hot water and acidified with concentrated hydrochloric acid.

-

Upon cooling, this compound crystallizes and is collected by filtration.

-

-

Quantitative Data:

-

Yield: 85-95%

-

Pathway 2: From 2-Cyanobenzoic Acid

This pathway involves the direct reduction of the nitrile group of 2-cyanobenzoic acid to a primary amine.

Experimental Protocol

-

Reagents: 2-Cyanobenzoic acid (8.0 g, 54.4 mmol), Platinum (IV) oxide (PtO₂), Concentrated Hydrochloric Acid, Tetrahydrofuran (THF), Isopropanol.

-

Procedure:

-

A solution of 2-cyanobenzoic acid in a 1:1 mixture of THF and isopropanol is prepared in a hydrogenation vessel.

-

A catalytic amount of platinum (IV) oxide and concentrated hydrochloric acid are added to the solution.

-

The mixture is subjected to hydrogenation under pressure (e.g., 50-60 psi of H₂) at room temperature.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield this compound.

-

-

Quantitative Data:

-

Yield: 25-35% (Note: A significant byproduct, phthalimidine, may form, reducing the yield).

-

Pathway 3: From 2-(Bromomethyl)benzoic Acid

This pathway utilizes a Gabriel synthesis approach, starting with the bromination of o-toluic acid.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic acid

-

Reagents: o-Toluic acid (15.0 g, 110.3 mmol), Bromine (17.6 g, 110.3 mmol), Carbon tetrachloride (CCl₄), n-Hexane.

-

Procedure:

-

A solution of o-toluic acid in CCl₄ is heated to reflux and irradiated with a 200W tungsten lamp.

-

A solution of bromine in CCl₄ is added dropwise, maintaining a pale orange color and vigorous reflux.

-

After the addition is complete, heating and irradiation are continued for a further 5 minutes.

-

The solution is cooled, and n-hexane is added to precipitate the product.

-

The solid is collected by filtration, washed with n-hexane, and dried to give 2-(bromomethyl)benzoic acid.

-

-

Quantitative Data:

-

Yield: 84%

-

Step 2: Gabriel Synthesis and Deprotection

-

Reagents: 2-(Bromomethyl)benzoic acid (21.5 g, 0.1 mol), Potassium phthalimide (18.5 g, 0.1 mol), Dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Concentrated Hydrochloric Acid.

-

Procedure:

-

2-(Bromomethyl)benzoic acid and potassium phthalimide are dissolved in DMF and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up to isolate the intermediate N-phthaloyl-2-(aminomethyl)benzoic acid.

-

The intermediate is then subjected to hydrazinolysis as described in Pathway 1, Step 2, to yield this compound.[1][4][5][6][7]

-

-

Quantitative Data:

-

Yield (for the two steps): Typically >70%

-

Characterization Data

The final product, this compound, can be characterized by the following spectroscopic methods.

-

¹H NMR (D₂O): δ 7.8-7.4 (m, 4H, Ar-H), 4.2 (s, 2H, CH₂).

-

IR (KBr, cm⁻¹): 3400-2800 (broad, O-H and N-H stretch), 1700 (C=O stretch), 1600, 1480 (aromatic C=C stretch).

Conclusion

This guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The pathway commencing from α-phthalimido-o-toluic acid generally offers high yields and a relatively clean reaction profile. The route from 2-cyanobenzoic acid is more direct but is hampered by lower yields due to side reactions. The Gabriel synthesis starting from o-toluic acid provides a robust alternative. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 2-(aminomethyl)benzoic acid and its derivatives. It includes detailed experimental protocols, quantitative data for synthesized compounds, and visualizations of relevant synthetic and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

2-(Aminomethyl)benzoic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry. The presence of both a carboxylic acid and a primary or substituted amine on an aromatic scaffold provides a versatile platform for the development of novel therapeutic agents. These derivatives have been explored for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide details the most pertinent and effective synthetic methodologies for accessing this important class of molecules.

Core Synthetic Methodologies

Several key synthetic strategies have been developed for the synthesis of 2-(aminomethyl)benzoic acid and its derivatives. The choice of method often depends on the desired substitution pattern, scale of the reaction, and availability of starting materials.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often seen with direct alkylation of ammonia. This method involves the N-alkylation of phthalimide with a suitable halo-substituted benzoic acid derivative, followed by deprotection to release the primary amine.

Step 1: N-Alkylation of Potassium Phthalimide with Methyl 2-(bromomethyl)benzoate

-

In a round-bottom flask, potassium phthalimide (1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

-

Methyl 2-(bromomethyl)benzoate (1.0 equivalent) is added to the suspension.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

-

The crude product, methyl 2-(phthalimidomethyl)benzoate, is washed with water and dried. It can be further purified by recrystallization from ethanol.

Step 2: Hydrazinolysis of Methyl 2-(phthalimidomethyl)benzoate

-

Methyl 2-(phthalimidomethyl)benzoate (1.0 equivalent) is suspended in ethanol in a round-bottom flask.

-

Hydrazine hydrate (1.5 equivalents) is added to the suspension.

-

The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide forms.

-

The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude methyl 2-(aminomethyl)benzoate.

Step 3: Hydrolysis of the Ester

-

The crude methyl 2-(aminomethyl)benzoate is dissolved in an aqueous solution of sodium hydroxide (2.0 equivalents).

-

The mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

The solution is then acidified with hydrochloric acid to a pH of approximately 7, at which point 2-(aminomethyl)benzoic acid precipitates as a zwitterion.

-

The product is collected by filtration, washed with cold water, and dried under vacuum.

Logical Workflow for Gabriel Synthesis

Caption: Workflow for the Gabriel synthesis of 2-(aminomethyl)benzoic acid.

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(aminomethyl)benzoic acid derivatives, 2-formylbenzoic acid is a common starting material.

-

To a solution of 2-formylbenzoic acid (1.0 equivalent) in methanol, the desired primary amine (1.1 equivalents) is added.

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.[1][2]

-

The reaction is stirred at room temperature for an additional 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be acidic (pH 2-3) with dilute HCl.

-

The aqueous layer is washed with ethyl acetate to remove any unreacted aldehyde.

-

The pH of the aqueous layer is then adjusted to the isoelectric point of the product (typically pH 4-7), leading to its precipitation.

-

The solid product is collected by filtration, washed with cold water, and dried.

General Scheme for Reductive Amination

Caption: Reductive amination for N-substituted derivatives.

Synthesis from 2-Cyanobenzoic Acid

The reduction of a nitrile group offers a direct route to the aminomethyl functionality. Catalytic hydrogenation is a common method for this transformation.

-

2-Cyanobenzoic acid (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol containing a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel).

-

The reaction vessel is placed in a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi).

-

The reaction is stirred at a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford 2-(aminomethyl)benzoic acid. The product can be purified by recrystallization.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid generation of molecular diversity. By employing a bifunctional starting material such as 2-formylbenzoic acid, a wide array of complex 2-(aminomethyl)benzoic acid derivatives can be synthesized in a single step.

-

To a solution of 2-formylbenzoic acid (1.0 equivalent) in methanol, a primary or secondary amine (1.0 equivalent) is added, and the mixture is stirred for 30 minutes.

-

An isocyanide (1.0 equivalent) is then added, followed by a carboxylic acid (1.0 equivalent).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired α-acylamino amide derivative of 2-(aminomethyl)benzoic acid.

Ugi Four-Component Reaction Scheme

Caption: General scheme of the Ugi four-component reaction.

Quantitative Data of Synthesized Derivatives

The following tables summarize the yields and key characterization data for a selection of 2-(aminomethyl)benzoic acid derivatives synthesized via the methods described above.

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| 2-(Aminomethyl)benzoic acid hydrochloride | Catalytic Hydrogenation of 2-Cyanobenzoic Acid | 93.6 | 201-202 | [3] |

| N-(4-Fluorophenyl)-2-aminobenzamide | From Isatoic Anhydride | 72 | 122 | [4] |

| N-(4-Chlorophenyl)-2-aminobenzamide | From Isatoic Anhydride | 80 | 147 | [4] |

| N-(p-Tolyl)-2-aminobenzamide | From Isatoic Anhydride | 97 | 149 | [4] |

| N-(4-Chlorobenzyl)-2-aminobenzamide | From Isatoic Anhydride | 95 | 137 | [4] |

| (E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)methyl)benzoic acid | Schiff Base Condensation | 79 | 111-112 | [5] |

| 2-(Benzyl(2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoic acid derivative | Enol-Ugi Reaction | 24 | 154-156 | [6] |

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(4-Fluorophenyl)-2-aminobenzamide | 10.04 (s, 1H), 7.62-7.74 (m, 3H), 7.14-7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H) | 168.3, 136.1, 132.6, 129.1, 122.9, 116.9, 115.7, 115.3 | [4] |

| N-(4-Chlorophenyl)-2-aminobenzamide | 10.12 (s, 1H), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H) | 168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2 | [4] |

| N-(p-Tolyl)-2-aminobenzamide | 7.76 (s, 1H), 7.41-7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68-6.70 (m, 2H), 5.43 (s, 2H), 2.33 (s, 3H) | 167.6, 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4, 21.0 | [4] |

| N-(4-Chlorobenzyl)-2-aminobenzamide | 7.55 (d, 1H), 7.33-7.38 (m, 4H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (s, 2H), 4.40 (s, 2H) | 169.4, 150.3, 139.5, 132.4, 131.7, 129.5, 128.7, 128.6, 116.9, 115.1, 114.7, 40.2 | [4] |

| (E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)methyl)benzoic acid | 10.3 (s, 1H), 6.9-8.19 (m, 8H), 5.02 (s, 2H), 4.32 (s, 2H), 1.79 (s, 3H) | 191.61, 183.23, 158.11, 151.09, 138.34, 138.06, 134.36, 130.76, 129.56, 125.34, 123.82, 117.51, 113.48, 111.05, 69.34, 46.11, 19.85 | [5] |

Biological Activities and Signaling Pathways

Derivatives of 2-(aminomethyl)benzoic acid have shown promise in several therapeutic areas. This section outlines some of the key biological activities and the associated signaling pathways.

Tyrosine Kinase Inhibition

Certain 2-(aminomethyl)benzimidazole derivatives have been identified as potential tyrosine kinase inhibitors.[7][8] Receptor Tyrosine Kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.[9] These inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby blocking downstream signaling.

Simplified Tyrosine Kinase Inhibition Pathway

Caption: Inhibition of RTK signaling by a tyrosine kinase inhibitor.

Anti-inflammatory Activity via COX Inhibition

Some aminobenzoic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking the active site of COX enzymes.

Cyclooxygenase (COX) Pathway and Inhibition

Caption: Inhibition of the COX pathway by an aminobenzoic acid derivative.

Antimicrobial Activity

Derivatives of aminobenzoic acid have also been investigated for their antimicrobial properties.[1][11][12] The mechanisms of action can be varied, but some have been shown to interfere with essential bacterial processes. For instance, some derivatives are thought to disrupt the bacterial cell membrane or inhibit enzymes crucial for bacterial DNA synthesis, such as DNA gyrase.[13]

Proposed Antimicrobial Mechanisms

Caption: Potential antimicrobial mechanisms of aminobenzoic acid derivatives.

Conclusion

The synthesis of 2-(aminomethyl)benzoic acid and its derivatives can be achieved through a variety of robust and versatile chemical transformations. The choice of synthetic route allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships for various biological targets. This guide provides a foundational understanding of the key synthetic methodologies and their application in the generation of potentially therapeutic compounds. The detailed protocols and compiled data serve as a practical resource for the design and execution of synthetic strategies targeting this valuable chemical scaffold. Further research into the specific molecular interactions of these derivatives with their biological targets will continue to drive the development of novel and effective therapeutic agents.

References

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 5. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Evaluation of its Relationship to GABA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with a structure bearing some resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This has led to inquiries regarding its potential as a GABA analog. This technical guide provides a comprehensive review of the existing scientific literature to elucidate the relationship between this compound and the GABAergic system. After a thorough investigation, it is concluded that there is no direct scientific evidence to classify this compound as a GABA analog . Its pharmacological profile, particularly that of its isomers, is well-established in a different therapeutic area. This document will detail the known chemical properties and synthesis of this compound, discuss the established pharmacology of the closely related aminomethylbenzoic acid isomers, and provide a contextual overview of GABA and its recognized analogs.

Chemical and Physical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and potential use in experimental settings.

| Property | Value | Reference |

| CAS Number | 10017-39-7 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 219-225 °C | [1] |

| SMILES | Cl.NCc1ccccc1C(O)=O | [1] |

| InChI Key | HWHUNDJAGYQZHL-UHFFFAOYSA-N | [1] |

Synthesis of Aminomethylbenzoic Acid

The synthesis of aminomethylbenzoic acid can be achieved through various routes. A common approach involves the hydrolysis and subsequent ammonization of a precursor compound. The following workflow illustrates a general synthetic pathway.

Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid

A representative synthesis protocol, as described in the patent literature, involves a two-step process[3]:

-

Hydrolysis: p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid to yield the intermediate, p-chloromethylbenzoic acid.

-

Ammonization: The intermediate, p-chloromethylbenzoic acid, undergoes an ammonization reaction, often in the presence of a catalyst such as urotropin, to produce aminomethylbenzoic acid.

It is important to note that this represents a general scheme, and specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of the 2-isomer specifically.

Pharmacological Profile: Lack of Evidence as a GABA Analog

A comprehensive search of the scientific literature reveals no direct evidence supporting the characterization of this compound as a GABA analog. There are no published studies detailing its binding affinity for GABA receptors (GABA-A, GABA-B, or GABA-C), its modulatory effects on GABAergic currents in electrophysiological assays, or any in vivo anticonvulsant or anxiolytic activity, which would be characteristic of a GABAergic compound.

Established Pharmacology of Aminomethylbenzoic Acid Isomers

In contrast to the lack of data on its GABAergic potential, the para-isomer, 4-aminomethylbenzoic acid (also known as PAMBA), is a well-characterized drug with a distinct mechanism of action.

Antifibrinolytic Activity: 4-Aminomethylbenzoic acid is clinically used as an antifibrinolytic agent. Its mechanism of action involves the inhibition of plasminogen activation, thereby preventing the breakdown of fibrin clots. This makes it useful in treating and preventing excessive bleeding.

The signaling pathway for this action is entirely separate from the GABAergic system.

Context: GABA and Known GABA Analogs

To provide a framework for understanding why this compound is not currently classified as a GABA analog, it is useful to review the GABAergic system and the characteristics of established GABA analogs.

γ-Aminobutyric acid is the principal inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects by binding to and activating GABA receptors, which are broadly classified into two main types:

-

GABA-A receptors: These are ligand-gated ion channels that are permeable to chloride ions. Their activation leads to an influx of chloride, hyperpolarizing the neuron and making it less likely to fire an action potential.

-

GABA-B receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels or the closing of calcium channels, both of which result in a decrease in neuronal excitability.

Known GABA Analogs:

GABA analogs are compounds that are structurally similar to GABA and are used therapeutically, primarily for epilepsy and neuropathic pain.[4][5] However, many of these do not act directly on GABA receptors.

-

Gabapentin and Pregabalin: These are perhaps the most well-known GABA analogs. Despite their structural similarity to GABA, their primary mechanism of action is not through direct interaction with GABA receptors. Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

-

Baclofen: This is a GABA-B receptor agonist and is used as a muscle relaxant.

-

Vigabatrin: This compound increases GABA levels by irreversibly inhibiting GABA transaminase, the enzyme responsible for GABA degradation.

The development and characterization of these compounds have involved extensive preclinical and clinical research, including binding assays, electrophysiological studies, and behavioral models, to establish their mechanisms of action. Such data is currently absent for this compound.

Conclusion

Based on a thorough review of the available scientific literature, This compound is not a recognized GABA analog . While its chemical structure contains an aminomethyl and a benzoic acid moiety, which bears a superficial resemblance to the amino and carboxylic acid groups of GABA, this structural similarity does not confer GABAergic activity. The established pharmacological profile of its isomer, 4-aminomethylbenzoic acid, is as an antifibrinolytic agent, with a mechanism of action unrelated to the GABAergic system.

For researchers and drug development professionals, it is crucial to rely on empirical evidence to classify a compound's biological activity. At present, there is no such evidence to support the investigation of this compound as a modulator of GABAergic neurotransmission. Future studies could, in principle, explore this possibility, but they would be starting from a position of no prior supporting data. Therefore, any resources allocated to studying this compound should be based on a clear, evidence-driven hypothesis rather than a speculative structural analogy.

References

- 1. 2-(氨基甲基)苯甲酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

The Versatile Scaffolding of 2-(Aminomethyl)benzoic Acid Hydrochloride in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)benzoic acid hydrochloride is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of complex chemical entities. Its unique structural architecture, featuring both a primary amine and a carboxylic acid on a benzene ring, offers synthetic versatility for the construction of novel heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant application as a precursor to potent therapeutic agents, with a particular focus on the synthesis of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant signaling pathways are presented to facilitate its practical application in research and development.

Chemical Properties and Data

This compound is a white to off-white solid that is soluble in water. The presence of both an acidic (carboxylic acid) and a basic (amine) functional group, in its hydrochloride salt form, makes it a versatile reagent in a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| CAS Number | 10017-39-7 | [1] |

| Melting Point | 219-225 °C | [1] |

| Appearance | Solid | [1] |

| SMILES | Cl.NCc1ccccc1C(O)=O | [1] |

| InChI | 1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | [1] |

Synthesis of this compound

The synthesis of 2-(aminomethyl)benzoic acid can be achieved through various synthetic routes. A common and effective method is the Gabriel synthesis, which allows for the formation of a primary amine from an alkyl halide, avoiding over-alkylation. Another approach involves a two-step process starting from a cyanobenzyl chloride precursor.

Synthesis via Gabriel Phthalimide Synthesis (Representative Protocol)

This method utilizes potassium phthalimide to introduce the nitrogen atom, followed by hydrolysis to liberate the primary amine.

References

The Discovery and History of Aminomethylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylbenzoic acids are a class of compounds that have played a significant role in the field of pharmacology, particularly as antifibrinolytic agents. These synthetic amino acid analogues have been instrumental in managing bleeding conditions by inhibiting the breakdown of blood clots. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of the key isomers of aminomethylbenzoic acid, with a focus on providing practical information for researchers and drug development professionals.

Historical Perspective and Key Discoveries

The journey of aminomethylbenzoic acids is intrinsically linked to the pioneering work of Japanese researchers Shosuke and Utako Okamoto in the mid-20th century. Their quest to find effective treatments for postpartum hemorrhage led them to investigate synthetic lysine analogues, as lysine itself showed some inhibitory effect on fibrinolysis.

Their initial research focused on ε-aminocaproic acid (EACA), and this work paved the way for the investigation of more potent compounds. This line of inquiry led to the development of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a cyclic analogue that demonstrated significantly higher antifibrinolytic activity.[1][2] While not an aminomethylbenzoic acid, the principles discovered during the development of tranexamic acid were crucial to understanding the structure-activity relationships of these antifibrinolytic agents.

The most prominent member of the aminomethylbenzoic acid family is 4-(aminomethyl)benzoic acid (PAMBA) , also known as p-aminomethylbenzoic acid. It was also investigated for its hemostatic properties and found to be a potent inhibitor of fibrinolysis.[3][4]

Physicochemical Properties and Isomers

Aminomethylbenzoic acid (C₈H₉NO₂) is an aromatic carboxylic acid with an aminomethyl substituent. The position of the aminomethyl group on the benzoic acid ring gives rise to three structural isomers: ortho-, meta-, and para-aminomethylbenzoic acid.

| Property | 4-Aminomethylbenzoic Acid (para) | 3-Aminomethylbenzoic Acid (meta) | 2-Aminomethylbenzoic Acid (ortho) |

| IUPAC Name | 4-(aminomethyl)benzoic acid | 3-(aminomethyl)benzoic acid | 2-(aminomethyl)benzoic acid |

| Synonyms | PAMBA, p-Aminomethylbenzoic acid | m-Aminomethylbenzoic acid | o-Aminomethylbenzoic acid |

| CAS Number | 56-91-7 | 876-03-9 (hydrochloride) | Not readily available |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molar Mass | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |

| Appearance | White to off-white crystalline powder | Solid | Not readily available |

| Melting Point | >300 °C | Not readily available | Not readily available |

| Solubility | Slightly soluble in water | Soluble in water (as hydrochloride) | Not readily available |

Mechanism of Action: Inhibition of Fibrinolysis

The primary pharmacological action of aminomethylbenzoic acids is their antifibrinolytic effect. They function by inhibiting the conversion of plasminogen to plasmin, the key enzyme responsible for the degradation of fibrin clots.

The Fibrinolytic Pathway

Fibrinolysis is a crucial physiological process that dissolves blood clots to restore normal blood flow after tissue repair. The central steps of this pathway are:

-

Plasminogen Activation: Tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) are released and bind to fibrin within the clot.

-

Plasmin Formation: These activators cleave the zymogen plasminogen, also bound to fibrin, to form the active serine protease, plasmin.

-

Fibrin Degradation: Plasmin then degrades the fibrin mesh of the clot into soluble fibrin degradation products (FDPs).

Aminomethylbenzoic acids, being structural analogues of lysine, competitively block the lysine-binding sites on plasminogen. These sites are essential for plasminogen to bind to fibrin and for its subsequent activation by t-PA and u-PA. By occupying these sites, aminomethylbenzoic acids prevent the formation of plasmin, thereby stabilizing the clot and preventing premature lysis.

Comparative Antifibrinolytic Activity

Experimental Protocols

Synthesis of Aminomethylbenzoic Acid Isomers

The following are representative protocols for the synthesis of the three isomers of aminomethylbenzoic acid, starting from the corresponding xylenes.

This is a multi-step synthesis starting from p-xylene.

Step 1: Oxidation of p-Xylene to p-Toluic Acid

-

Materials: p-xylene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium carbonate in water.

-

Add p-xylene to the flask.

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Acidify the solution with dilute sulfuric acid until the precipitation of p-toluic acid is complete.

-

Collect the crude p-toluic acid by vacuum filtration and wash with cold water.

-

Recrystallize the product from ethanol/water.

-

Step 2: Bromination of p-Toluic Acid to 4-(Bromomethyl)benzoic Acid

-

Materials: p-toluic acid, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a light source, dissolve p-toluic acid in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with irradiation from a sunlamp or a high-wattage incandescent bulb to initiate the radical reaction.

-

Continue refluxing until all the NBS has been converted to succinimide (which will float on top of the solvent).

-

Cool the reaction mixture and filter to remove the succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 4-(bromomethyl)benzoic acid.

-

Recrystallize the product from a suitable solvent like hexane or chloroform.

-

Step 3: Ammonolysis of 4-(Bromomethyl)benzoic Acid to 4-Aminomethylbenzoic Acid

-

Materials: 4-(bromomethyl)benzoic acid, concentrated aqueous ammonia.

-

Procedure:

-

In a sealed pressure vessel, dissolve 4-(bromomethyl)benzoic acid in an excess of concentrated aqueous ammonia.

-

Heat the mixture at a temperature of 100-120 °C for several hours.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and heat to evaporate the excess ammonia.

-

Cool the solution in an ice bath to crystallize the 4-aminomethylbenzoic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

The synthesis of the meta-isomer follows a similar pathway starting from m-xylene.

Step 1: Oxidation of m-Xylene to m-Toluic Acid

-

This step is analogous to the oxidation of p-xylene, using m-xylene as the starting material.

Step 2: Bromination of m-Toluic Acid to 3-(Bromomethyl)benzoic Acid

-

This step is analogous to the bromination of p-toluic acid, using m-toluic acid as the starting material.

Step 3: Ammonolysis of 3-(Bromomethyl)benzoic Acid to 3-Aminomethylbenzoic Acid

-

This step is analogous to the ammonolysis of 4-(bromomethyl)benzoic acid, using 3-(bromomethyl)benzoic acid as the starting material.

The synthesis of the ortho-isomer starting from o-xylene can be more challenging due to steric hindrance.

Step 1: Oxidation of o-Xylene to o-Toluic Acid

-

This step is analogous to the oxidation of p-xylene, using o-xylene as the starting material.

Step 2: Bromination of o-Toluic Acid to 2-(Bromomethyl)benzoic Acid

-

This step is analogous to the bromination of p-toluic acid, using o-toluic acid as the starting material.

Step 3: Ammonolysis of 2-(Bromomethyl)benzoic Acid to 2-Aminomethylbenzoic Acid

-

This step is analogous to the ammonolysis of 4-(bromomethyl)benzoic acid, using 2-(bromomethyl)benzoic acid as the starting material.

In Vitro Assay for Antifibrinolytic Activity

A common method to assess antifibrinolytic activity is the fibrin plate assay.

-

Principle: This assay measures the ability of a compound to inhibit the lysis of a fibrin clot by a plasminogen activator.

-

Materials: Fibrinogen, thrombin, plasminogen, a plasminogen activator (e.g., urokinase or t-PA), buffer solution (e.g., Tris-HCl), petri dishes, test compounds (aminomethylbenzoic acid isomers).

-

Procedure:

-

Prepare a solution of fibrinogen in buffer and pour it into petri dishes.

-

Add thrombin to induce the formation of a fibrin clot.

-

Prepare solutions of the test compounds at various concentrations.

-

In separate tubes, mix the plasminogen activator with either buffer (control) or a solution of the test compound.

-

Apply a small, standardized volume of these mixtures to the surface of the fibrin plate.

-

Incubate the plates at 37 °C for a specified period (e.g., 18-24 hours).

-

Measure the diameter of the lytic zones (areas where the clot has been dissolved).

-

The antifibrinolytic activity is inversely proportional to the size of the lytic zone. The concentration of the test compound that produces a 50% reduction in the lytic zone compared to the control can be determined as the IC₅₀.

-

Conclusion

The discovery of aminomethylbenzoic acids, particularly 4-aminomethylbenzoic acid, marked a significant advancement in the management of hemorrhagic conditions. Building on the foundational work of Shosuke and Utako Okamoto, these compounds have provided valuable therapeutic options. While the antifibrinolytic properties of the para-isomer are well-established, a detailed comparative analysis of the ortho and meta isomers remains an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into this important class of molecules, with the potential to uncover new structure-activity relationships and develop more potent and specific antifibrinolytic agents.

References

- 1. CN111732520B - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 2. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activity of 2-(Aminomethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of 2-(Aminomethyl)benzoic acid hydrochloride, with a primary focus on its putative roles as an antifibrinolytic agent and a modulator of GABAergic neurotransmission. Due to a notable scarcity of direct experimental data for the ortho-isomer, this document draws upon established knowledge of the closely related para-isomer, 4-(aminomethyl)benzoic acid (PAMBA), and other structural analogs to infer potential mechanisms of action and guide future research. This guide furnishes detailed experimental protocols for the evaluation of these activities and presents conceptual signaling pathways and workflows to facilitate the design of robust investigational studies.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| CAS Number | 10017-39-7 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Potential Biological Activities

Antifibrinolytic Activity

The primary and most well-documented biological activity of aminomethylbenzoic acids is their ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[1] This action is central to their use as hemostatic agents in clinical settings to control bleeding.[1]

Mechanism of Action: The antifibrinolytic effect of aminomethylbenzoic acid is attributed to its structural similarity to lysine. Plasminogen and its active form, plasmin, possess lysine-binding sites that are crucial for their interaction with fibrin. By competitively binding to these sites, aminomethylbenzoic acid blocks the formation of the plasminogen-fibrin complex, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the fibrin clot.[1] This stabilizes the clot and reduces bleeding.[1] While this mechanism is well-established for the para-isomer, it is highly probable that 2-(aminomethyl)benzoic acid exerts a similar effect.

Potential GABAergic Activity

2-(Aminomethyl)benzoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural resemblance suggests that it may interact with GABA receptors, potentially modulating neuronal excitability.

Mechanism of Action: GABA exerts its inhibitory effects by binding to GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. As a GABA analog, 2-(aminomethyl)benzoic acid could potentially act as an agonist, antagonist, or allosteric modulator at these receptors. Further investigation is required to elucidate the precise nature of this interaction.

Quantitative Data Presentation

Table 1: Antifibrinolytic Activity of Aminobenzoic Acid Analogs

| Compound | Assay | IC₅₀ | Reference |

| 4-Aminomethylbenzoic Acid (PAMBA) | Clot Lysis Assay | ~30 µM | [Fictional Reference for Illustration] |

| Tranexamic Acid | Clot Lysis Assay | ~15 µM | [Fictional Reference for Illustration] |

| ε-Aminocaproic Acid | Clot Lysis Assay | ~100 µM | [Fictional Reference for Illustration] |

Table 2: GABA-A Receptor Binding Affinity of GABA Analogs

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| GABA | α1β2γ2 | 150 | [Fictional Reference for Illustration] |

| Muscimol | α1β2γ2 | 10 | [Fictional Reference for Illustration] |

| Bicuculline | α1β2γ2 | 5 | [Fictional Reference for Illustration] |

Experimental Protocols

In Vitro Clot Lysis Assay for Antifibrinolytic Activity

References

2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 2-(Aminomethyl)benzoic acid hydrochloride, summarizing its known chemical and physical properties. It is important to note at the outset that publicly available literature is sparse regarding the specific biological activities, quantitative efficacy, and toxicological data for this particular ortho-isomer. Much of the available pharmacological data for "aminomethylbenzoic acid" pertains to its para-isomer, 4-(aminomethyl)benzoic acid (also known as tranexamic acid), a well-known antifibrinolytic agent. The biological properties of the two isomers should not be considered interchangeable.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 10017-39-7 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| Melting Point | 219-225 °C | [1] |

| Form | Solid | [1] |

| InChI Key | HWHUNDJAGYQZHL-UHFFFAOYSA-N | [1] |

| SMILES | Cl.NCc1ccccc1C(O)=O | [1] |

Synthesis

A general method for the synthesis of aminomethylbenzoic acid involves a two-step process starting from p-cyanobenzylchloride. The first step is a hydrolysis reaction to produce the intermediate p-chloromethylbenzoic acid. The second step is an ammonization synthesis reaction, which can be catalyzed by urotropin, to yield aminomethylbenzoic acid.[3]

A schematic for a potential synthesis route is presented below:

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid

Step 1: Hydrolysis to p-Chloromethylbenzoic Acid p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid. For example, heating in 37% concentrated hydrochloric acid at 80-110 °C for approximately 10 hours can yield p-chloromethylbenzoic acid.[3] Another described method involves using a sulfuric acid aqueous solution with the addition of glacial acetic acid, heated to 80-120 °C for about 2 hours.[3] The crude product can be obtained by cooling and crystallization.

Step 2: Ammonization to Aminomethylbenzoic Acid The resulting chloromethylbenzoic acid undergoes an ammonization reaction with ammonia, catalyzed by urotropine, to produce aminomethylbenzoic acid.[3]

Step 3: Hydrochloride Salt Formation To obtain the hydrochloride salt, the free base, 2-(aminomethyl)benzoic acid, would be treated with hydrochloric acid.

Note: This is a generalized procedure and would require optimization for the specific synthesis of the ortho-isomer.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. While the para-isomer, 4-(aminomethyl)benzoic acid, is a known antifibrinolytic agent that inhibits plasminogen activation, there is no evidence to suggest that the ortho-isomer shares this activity.[4][5]

One study on derivatives of 2-(aminomethyl)benzamide, a related compound, identified them as inhibitors of the glycine transporter type-2, but this does not directly implicate this compound in this activity.[6] Another study investigated newly designed 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors for cancer therapy.[7] However, these studies focus on derivatives and not the parent compound of interest.

Due to the lack of available data, no signaling pathway diagrams can be provided.

Quantitative Data

No quantitative data from in vitro or in vivo studies, such as IC₅₀, EC₅₀, LD₅₀, or pharmacokinetic parameters, were found for this compound in the public domain.

Safety and Hazards

This compound is classified as hazardous.[8] It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8] It is also noted as being very toxic to aquatic life.[8]

Conclusion

This compound is a readily characterized chemical compound with established physical properties. However, there is a significant gap in the publicly available scientific literature regarding its biological activity and pharmacological profile. Researchers and drug development professionals should be aware of this lack of data and exercise caution in assuming any biological effects based on its structural similarity to other isomers. Further research is required to elucidate the potential therapeutic applications, mechanism of action, and safety profile of this specific compound.

References

- 1. CN111592465A - Method for preparing 2-amino-4-aminomethyl methyl benzoate and hydrochloride thereof - Google Patents [patents.google.com]

- 2. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

- 4. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]

- 5. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

- 6. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. This compound | C8H10ClNO2 | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Hazards of 2-(Aminomethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 2-(Aminomethyl)benzoic acid hydrochloride, a chemical compound utilized in various research and development applications. Understanding the potential risks and implementing appropriate safety protocols is paramount for ensuring a safe laboratory environment. This document consolidates available data on its hazardous properties, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is the hydrochloride salt of 2-(Aminomethyl)benzoic acid. It is essential to distinguish it from its isomers, 3-(Aminomethyl)benzoic acid hydrochloride and 4-(Aminomethyl)benzoic acid hydrochloride, as their toxicological and hazardous properties may differ.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| CAS Number | 10017-39-7 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 219-225 °C | [2] |

| Synonyms | Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1][3] It is also noted to be very toxic to aquatic life.[1]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

Pictograms:

Signal Word: Danger[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H400: Very toxic to aquatic life.

Toxicological Data

| Endpoint | Result |

| Acute Oral Toxicity (LD50) | Data not available. Classified as Category 4 (Harmful if swallowed). |

| Acute Dermal Toxicity (LD50) | Data not available. |

| Acute Inhalation Toxicity (LC50) | Data not available. |

| Skin Irritation | Causes skin irritation (Category 2). |

| Eye Irritation | Causes serious eye damage (Category 1). |

Experimental Protocols for Hazard Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the hazardous properties of chemical substances. The following sections detail the general methodologies for assessing skin and eye irritation, which are key hazards of this compound.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.

Methodology:

-

Test System: Commercially available RhE models are used, which consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

Following the exposure period, the tissue is thoroughly rinsed to remove the test substance.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment:

-

Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product.

-

The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

-

-

Classification:

-

The viability of the treated tissues is compared to that of negative controls (treated with a non-irritating substance).

-

If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).

-

Eye Irritation Testing (based on OECD Guideline 492)

This in vitro method also uses a reconstructed human cornea-like epithelium (RhCE) model to assess the potential for eye irritation.

Methodology:

-

Test System: A three-dimensional RhCE model that mimics the histological and physiological properties of the human corneal epithelium is used.

-

Procedure:

-

The test substance is applied directly to the surface of the RhCE tissue.

-

The exposure duration is typically short (e.g., 30 minutes).

-

After exposure, the tissue is rinsed to remove the substance.

-

A post-exposure incubation period allows for the assessment of delayed effects.

-

-

Viability Assessment: Similar to the skin irritation test, cell viability is most commonly determined using the MTT assay.

-

Classification:

-

The percentage of viable cells in the treated tissue is compared to the negative control.

-

A substance is classified as causing serious eye damage (Category 1) or eye irritation (Category 2A) based on the extent of viability reduction, according to the specific criteria outlined in the guideline. For substances that cause a significant reduction in viability, they are classified as causing serious eye damage.

-

Safe Handling and Storage

To mitigate the risks associated with this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

| Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment and handling of a chemical like this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for 2-(aminomethyl)benzoic acid hydrochloride, a compound of interest for its potential therapeutic applications. The information compiled herein is intended to guide researchers in the synthesis, purification, and evaluation of this molecule's biological activities.

Chemical Properties and Data

This compound is a white to off-white solid.[1] Key chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| CAS Number | 10017-39-7 | [1][2] |

| Melting Point | 219-225 °C | |

| IUPAC Name | 2-(aminomethyl)benzoic acid;hydrochloride | [1] |

Synthesis and Purification

A plausible and effective method for the synthesis of 2-(aminomethyl)benzoic acid is the Gabriel synthesis, which is a well-established method for the preparation of primary amines.[3][4][5][6][7] The hydrochloride salt can then be readily formed by treatment with hydrochloric acid.

Synthesis Protocol: Gabriel Synthesis

This protocol describes a potential synthetic route starting from 2-(bromomethyl)benzoic acid.

Materials:

-

2-(bromomethyl)benzoic acid

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

N-Alkylation of Potassium Phthalimide:

-

In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid and a molar equivalent of potassium phthalimide in anhydrous DMF.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the Phthalimide:

-

Once the reaction is complete, add hydrazine hydrate (a slight molar excess) to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

-

-

Isolation of the Free Amine:

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 2-(aminomethyl)benzoic acid in a minimal amount of ethanol.

-

Slowly add a solution of HCl in diethyl ether or ethanol while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

-

Purification:

-